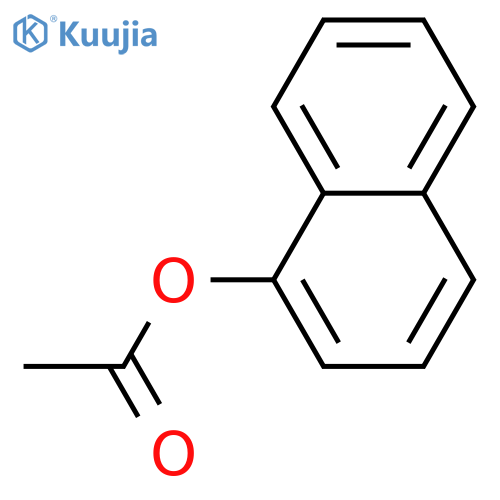

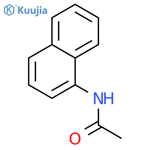

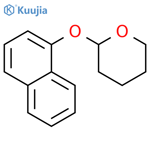

Novel naphthyl based 1,2,4-trioxanes: Synthesis and in-vivo efficacy in the Plasmodium yoelii nigeriensis in Swiss mice

,

Bioorganic & Medicinal Chemistry Letters,

2021,

51,